molecular formula C10H10F3NO2S B2749741 N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide CAS No. 329942-52-1

N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide

Cat. No.: B2749741
CAS No.: 329942-52-1
M. Wt: 265.25
InChI Key: GYNLWCLIWIJDPC-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide (CAS 329942-52-1) is a high-purity chemical building block supplied for research applications. This compound, with the molecular formula C 10 H 10 F 3 NO 2 S and a molecular weight of 265.25 g/mol, belongs to the valuable class of Weinreb amides . Its primary research application is as a versatile synthetic intermediate, specifically designed to facilitate the efficient production of ketones from organometallic reagents such as Grignard or organolithium compounds. The structure features a benzamide core further functionalized with a (trifluoromethyl)sulphanyl group at the meta-position. The strong electron-withdrawing nature and high lipophilicity of the SCF 3 moiety can significantly influence the compound's reactivity and the physicochemical properties of resulting molecules, making it a valuable scaffold in medicinal chemistry and materials science research for modulating electronic characteristics and metabolic stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-14(16-2)9(15)7-4-3-5-8(6-7)17-10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNLWCLIWIJDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)SC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide typically involves the reaction of 3-[(trifluoromethyl)sulphanyl]benzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens due to their ability to modify cell membrane permeability and stability .
  • Cancer Research :
    The compound's structural characteristics allow it to interact with specific biological targets involved in cancer progression. Research indicates that derivatives of benzamides can serve as inhibitors of various cancer-related enzymes, potentially leading to therapeutic applications in oncology .
  • Inflammation and Pain Management :
    There is ongoing research into the use of this compound as a non-steroidal anti-inflammatory drug (NSAID). Its ability to inhibit cyclooxygenase enzymes makes it a candidate for further development in pain management therapies .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial5.0
IMD-0354Antitubercular0.8
PF-04418948EP(2) Receptor Antagonist10.0

Case Studies

  • Antimicrobial Screening :
    A high-throughput screening of compounds, including this compound, revealed promising antimicrobial properties against multidrug-resistant strains of bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
  • Cancer Cell Line Testing :
    In vitro studies involving various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential utility in cancer treatment regimens .
  • Inflammation Models :
    Animal models treated with this compound exhibited reduced inflammation markers, supporting its role as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

The trifluoromethyl (-CF₃) and trifluoromethylsulphanyl (-S-CF₃) groups are critical for electronic modulation. For example:

  • N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (CAS 116332-62-8) has a -CF₃ group, which is strongly electron-withdrawing, increasing the electrophilicity of the benzamide core .
  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () uses a trifluoromethylphenoxy group, combining lipophilicity and steric bulk for pesticidal activity .
Table 1: Substituent Comparison
Compound Substituent (Position) Key Properties
Target Compound -S-CF₃ (3-position) Enhanced lipophilicity, moderate EWG*
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide -CF₃ (3-position) Strong EWG, high stability
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide -OCH₃ (4-position) Electron-donating, polar
N-(3-Phenyl-4,5-bis(CF₃)imino-thiazolidinyl)benzenamine Bis-CF₃ groups Extreme EWG, rigid structure

*EWG: Electron-withdrawing group

Table 2: Application Comparison
Compound Application Mechanism/Use
Target Compound Hypothetical agrochemical Potential SDHI* inhibitor
Flutolanil Fungicide Inhibits fungal respiration
Sulfentrazone Herbicide Protoporphyrinogen oxidase inhibition
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide Pharmaceutical intermediate Building block for kinase inhibitors

*SDHI: Succinate dehydrogenase inhibitor

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at ~280–300 g/mol (based on analogs in –7).
  • Lipophilicity : The -S-CF₃ group increases logP compared to -OCH₃ or -CF₃ substituents, enhancing membrane permeability.
  • Stability : Sulphanyl groups may reduce oxidative stability relative to ethers but improve resistance to hydrolysis .

Biological Activity

N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 3-[(trifluoromethyl)sulphanyl]benzoic acid with N-methoxy-N-methylamine. The process generally employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane at room temperature.

Chemical Properties:

  • Molecular Formula: C11H12F3N2O2S
  • Molecular Weight: 300.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity, leading to various biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. It has been suggested that it may inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease.

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Compounds containing trifluoromethyl groups have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the anticancer potential of various benzimidazole derivatives reported that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts .
  • Anti-inflammatory Research : In a model of arthritis, a related compound demonstrated a reduction in inflammatory markers and improved joint function, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Evaluation : A comparative study showed that derivatives similar to this compound had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-Methoxy-N-methylbenzamideLacks trifluoromethyl groupLower anticancer activity
N-Methoxy-N-methyl-3-(methylthio)benzamideContains methylthio groupModerate antimicrobial activity
N-Methoxy-N-methyl-3-(chlorosulphanyl)benzamideContains chlorosulphanyl groupEnhanced anti-inflammatory effects

Q & A

Q. What are the recommended synthetic routes for N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide?

The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, a modified procedure for analogous trifluoromethyl benzamides involves reacting O-benzyl hydroxylamine hydrochloride with activated acyl chlorides under anhydrous conditions. Sodium carbonate is often used as a base to neutralize HCl generated during the reaction. Purification typically employs recrystallization or column chromatography using dichloromethane/pentane mixtures . Hazard assessments must precede synthesis due to risks associated with intermediates (e.g., mutagenicity of anomeric amides) .

Q. How is the structural identity of this compound confirmed?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethyl group (δF60δ_{F} \approx -60 ppm) and methoxy/methyl substituents.
  • HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]+^+ at m/z 234.194) and isotopic patterns.
  • Elemental analysis : Matches calculated vs. observed C, H, N, and F percentages .

Q. What safety precautions are essential when handling this compound?

While mutagenicity is lower than other anomeric amides (Ames II testing), it requires precautions similar to benzyl chloride:

  • Use fume hoods and PPE (gloves, lab coats).
  • Store at 0–6°C to prevent decomposition.
  • Avoid inhalation or skin contact .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Optimization strategies include:

  • Temperature control : Maintain ≤0°C during acyl chloride addition to minimize side reactions.
  • Stoichiometry : Use a 10% excess of O-benzyl hydroxylamine to drive the reaction.
  • Solvent choice : Dichloromethane enhances solubility of intermediates, while diethyl ether aids in precipitation .

Q. What analytical methods resolve contradictions in spectral data for trifluoromethyl-containing benzamides?

Discrepancies in 13C^{13}\text{C} NMR or HRMS can arise from residual solvents or isotopic impurities. Mitigation steps:

  • Deuterated solvent blanks : Ensure no overlapping peaks.
  • Isotopic correction : Adjust HRMS data for 37Cl^{37}\text{Cl} or 13C^{13}\text{C} contributions.
  • X-ray crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., monoclinic P21/c space group parameters) .

Q. How is the biological activity of this compound evaluated in medicinal chemistry studies?

  • Enzyme assays : Test inhibition of target enzymes (e.g., kinases) at 1–100 µM concentrations.
  • Cellular models : Assess cytotoxicity (IC50_{50}) in cancer cell lines using MTT assays.
  • SAR studies : Modify the sulphanyl or methoxy groups to probe structure-activity relationships .

Q. What computational methods predict the reactivity of the trifluoromethylsulphanyl group?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding affinities with protein targets (e.g., PPARδ) using software like AutoDock Vina .

Methodological Notes

  • Contradiction analysis : Conflicting spectral data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to detect thermal decomposition .
  • Scale-up challenges : Pilot-scale reactions require adjusting stirring rates and cooling efficiency to maintain yield .

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